molecular formula C8H15N5 B13316244 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine

Cat. No.: B13316244
M. Wt: 181.24 g/mol
InChI Key: GZOGRNPMBRABFE-UHFFFAOYSA-N
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Description

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine (CAS: 1694558-02-5) is a bicyclic heterocyclic compound with a molecular formula of C₉H₁₇N₅ and a molecular weight of 195.26 g/mol . The structure features a fused triazolo-pyrimidine core substituted with a propan-1-amine side chain at the 2-position.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

3-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propan-1-amine

InChI

InChI=1S/C8H15N5/c9-4-1-3-7-11-8-10-5-2-6-13(8)12-7/h1-6,9H2,(H,10,11,12)

InChI Key

GZOGRNPMBRABFE-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC(=NN2C1)CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopropylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the cyclization process. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. In the context of its potential therapeutic applications, the compound may induce apoptosis in cancer cells by disrupting key signaling pathways.

Comparison with Similar Compounds

Key Observations:

Aromatic vs. Aliphatic Substituents: Phenyl or quinoline groups (e.g., ) improve lipophilicity and π-π stacking interactions, whereas alkyl/amine chains (e.g., ) may enhance solubility and hydrogen-bonding capacity.

Physicochemical and Spectral Data Comparison

Property This compound 5-Methyl Analog Carboxamide Derivative
Molecular Weight 195.26 277.1 ~300–350 (varies by substituent)
Melting Point Not reported 280°C Not explicitly reported
¹H NMR Features Not available δ 2.55 (s, 3H, CH₃) Aromatic protons δ 7.2–8.5
Bioactivity IC₅₀ N/A Sub-µM (DHODH inhibition) ~10–50 µM (antiproliferative)

Biological Activity

3-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}propan-1-amine (CAS No. 1692151-84-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H15_{15}N5_5, with a molecular weight of 181.24 g/mol. The compound features a triazolopyrimidine core, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of triazolo-pyrimidine derivatives. For instance, compounds with similar structures have shown promising activity against Mycobacterium tuberculosis, with IC90_{90} values indicating effective inhibition in the low micromolar range (3.73 to 4.00 μM) . This suggests that this compound may also exhibit similar properties.

Anticancer Potential

Triazolo-pyrimidines have been explored for their anticancer properties. In one study focusing on various derivatives, compounds showed significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells . The SAR analysis indicated that specific substitutions on the triazole and pyrimidine rings could enhance anticancer activity.

Neurological Effects

Research has suggested that triazolo-pyrimidines may influence neurological pathways. A study highlighted their potential in promoting neuronal survival in models of neurodegenerative diseases by acting on adenosine receptors . This raises the possibility that this compound could be beneficial in treating conditions like Alzheimer's or Parkinson's disease.

Case Studies

StudyCompoundActivityIC50_{50} / IC90_{90}
Triazole derivativeAnti-tubercular3.73 - 4.00 μM
Various triazolo-pyrimidinesAnticancerVaries (not specified)
Triazolo derivativesNeuroprotectiveNot specified

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidines often depends on their substituents. The presence of electron-donating or electron-withdrawing groups can significantly affect the binding affinity to biological targets:

  • Electron-donating groups tend to enhance binding affinity and biological activity.
  • Hydrophobic interactions are crucial for cellular uptake and target engagement.

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